molecular formula C15H14N2O2S B420930 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole CAS No. 13658-71-4

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole

Cat. No.: B420930
CAS No.: 13658-71-4
M. Wt: 286.4g/mol
InChI Key: HOWUKVOTBCIKAY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a naphthalene-2-sulfonyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Naphthalene-2-sulfonyl Group: The naphthalene-2-sulfonyl group is introduced via sulfonylation, where the pyrazole is treated with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The naphthalene-2-sulfonyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the naphthalene-2-sulfonyl group, making it less hydrophobic and potentially less active in certain biological assays.

    1-(Naphthalene-2-sulfonyl)-1H-pyrazole: Lacks the methyl groups, which can affect its reactivity and binding properties.

    3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a naphthalene group, which can influence its chemical and biological properties.

Uniqueness

The presence of both the 3,5-dimethyl groups and the naphthalene-2-sulfonyl group in 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole makes it unique. This combination provides a balance of hydrophobicity and electronic effects that can be advantageous in various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.

Properties

IUPAC Name

3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-9-12(2)17(16-11)20(18,19)15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWUKVOTBCIKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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